molecular formula C14H15ClN4 B12913983 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine CAS No. 27398-41-0

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine

Cat. No.: B12913983
CAS No.: 27398-41-0
M. Wt: 274.75 g/mol
InChI Key: QVTGGJMFTGQPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine (CAS RN: 27398-43-2) is a chemical compound with the molecular formula C₂₀H₂₈ClN₅ and an average mass of 373.929 Da [ citation:1 ]. This 4,6-diaminopyrimidine derivative is offered as a high-purity building block for researchers in medicinal chemistry and drug discovery. 4,6-Diaryl-substituted pyrimidines, the chemical class to which this compound belongs, have demonstrated significant promise in oncological research [ citation:3 ]. Specifically, such derivatives have shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are critical targets in cancer therapy [ citation:3 ]. Inhibition of the PI3K pathway could potentially be a viable therapy for human cancers [ citation:3 ]. Molecular docking studies of similar diarylpyrimidine compounds indicate they can exhibit strong binding affinity towards specific kinase targets like PIK3γ, making them promising candidates for the development of new anticancer medications [ citation:3 ]. Furthermore, some diphenyl derivatives of pyrimidine have shown dual inhibitory activity against both PI3K and tubulin, indicating potential for developing next-generation microtubule-targeting agents [ citation:3 ]. This product is intended for research purposes as a key synthetic intermediate or a core scaffold for the design and synthesis of novel bioactive molecules. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

27398-41-0

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)-2-methylprop-1-enyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H15ClN4/c1-8(2)11(9-3-5-10(15)6-4-9)12-13(16)18-7-19-14(12)17/h3-7H,1-2H3,(H4,16,17,18,19)

InChI Key

QVTGGJMFTGQPNE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)Cl)C2=C(N=CN=C2N)N)C

Origin of Product

United States

Preparation Methods

Pyrimidine Core Formation

  • Cyclocondensation Approach:
    The pyrimidine ring is commonly synthesized by cyclocondensation of guanidine or guanidine hydrochloride with α,β-unsaturated ketones or β-dicarbonyl compounds. For example, Wang et al. reported the synthesis of 2-amino-4,6-dimethylpyrimidines by reacting guanidine nitrate with acetylacetone in aqueous medium at room temperature, achieving high yields (~97%). This method can be adapted to introduce amino groups at the 4 and 6 positions by selecting appropriate starting materials.

  • Aldol Condensation Followed by Cyclization:
    Another route involves preparing chalcone-like intermediates via aldol condensation of aromatic ketones with aldehydes, followed by cyclization with guanidine derivatives to form the pyrimidine ring. This method is effective for introducing aryl substituents at the 5-position of the pyrimidine ring.

Introduction of the 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl) Side Chain

  • Aldol Condensation of 4-Chlorophenyl Ketones with Pyrimidine Aldehydes:
    The 5-substituent can be introduced by condensation of 4-chlorophenyl-containing ketones with pyrimidine-4,6-diamine derivatives bearing aldehyde functionality at the 5-position. This reaction typically proceeds under basic conditions (e.g., potassium carbonate) with catalytic amounts of potassium iodide in acetone or similar solvents.

  • Reductive Alkylation and Coupling Reactions:
    In some synthetic schemes, the side chain is introduced via reductive alkylation of a 5-formylpyrimidine intermediate with 4-chlorophenyl-containing amines or via palladium-catalyzed cross-coupling reactions using halogenated pyrimidine precursors and organozinc or organoboron reagents bearing the 4-chlorophenyl moiety.

Amination at Positions 4 and 6

  • The amino groups at the 4 and 6 positions are typically introduced by using guanidine or guanidine derivatives as nitrogen sources during the cyclization step. Alternatively, nitrile or nitro substituents at these positions can be reduced to amines using catalytic hydrogenation with Raney nickel or palladium on carbon catalysts.

Representative Synthetic Scheme (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Aldol condensation 4-chlorophenyl methyl ketone + aldehyde, K2CO3, KI, acetone Formation of α,β-unsaturated ketone intermediate with 4-chlorophenyl group
2 Cyclocondensation Guanidine hydrochloride, reflux in ethanol or water Formation of pyrimidine-4,6-diamine core with 5-substituent
3 Reduction (if needed) Raney Ni or Pd/C, H2, acetic acid or DMF Reduction of nitro or cyano groups to amino groups at 4,6 positions
4 Purification Crystallization, chromatography Isolation of pure this compound

Detailed Research Findings and Data

Yields and Reaction Conditions

  • Cyclocondensation reactions with guanidine derivatives typically yield 80–97% of the pyrimidine core under mild to moderate heating (room temperature to reflux).
  • Aldol condensations for the side chain introduction proceed efficiently in polar aprotic solvents with base catalysis, yielding 70–90% of the intermediate.
  • Reduction steps using Raney nickel in acetic acid or DMF provide high conversion (>90%) to the diamino derivatives without significant side reactions.

Spectroscopic and Analytical Data

  • The synthesized compounds show characteristic UV absorption peaks corresponding to the pyrimidine ring and the conjugated side chain.
  • ^1H NMR spectra confirm the presence of amino protons at 4 and 6 positions and vinyl protons of the side chain.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C15H16ClN4 (approximate formula for the target compound).
  • Purity is typically confirmed by HPLC, with retention times consistent with the expected polarity and structure.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Notes
Cyclocondensation with guanidine Guanidine hydrochloride, β-dicarbonyl or α,β-unsaturated ketone Reflux in ethanol or water 80–97 Efficient for pyrimidine core formation
Aldol condensation 4-chlorophenyl ketone, aldehyde, K2CO3, KI Room temp to reflux, acetone 70–90 Introduces 5-substituent side chain
Catalytic reduction Raney Ni or Pd/C, H2, acetic acid or DMF Room temp to reflux >90 Converts nitro/cyano to amino groups
Purification Crystallization, chromatography Ambient - Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrimidine-diamine derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogues:

Compound Name Substituent at 5-Position Molecular Weight Key Functional Groups Potential Applications
5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine 4-Chlorophenyl + methylpropene 328.8 g/mol (calc.) Pyrimidine-diamine, enamine, chloroaryl Kinase inhibition (inferred)
1-(3-Chloro-4-methyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl + pyrazolo ring 304.7 g/mol (calc.) Pyrazolo-pyrimidine, chloroaryl, methyl Anticancer (literature cited)
2-[2-[[2-Methyl-5-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]-propyl-amino]-thiazol-4-yl]pyrimidine-4,6-diamine Thiazole + methylpiperazinyl-sulfonylphenyl 578.75 g/mol Thiazole, sulfonamide, piperazine Kinase inhibition (PDB data)

Key Observations :

  • Substituent Bulk and Polarity : The target compound’s 4-chlorophenyl group is less polar than the sulfonamide-piperazine moiety in , suggesting differences in solubility and membrane permeability.
  • Ring Systems : The pyrazolo-pyrimidine derivative exhibits a fused heterocyclic system, which may enhance binding affinity to ATP pockets in kinases compared to the simpler pyrimidine core of the target compound.
  • Biological Activity : The thiazole-containing analogue has documented protein-binding data in the PDB, implicating its role in kinase inhibition. By contrast, the target compound’s enamine group may confer unique steric effects that modulate selectivity.
Electronic and Thermodynamic Properties

Computational studies using density-functional theory (DFT) and wavefunction analyzers like Multiwfn provide insights into electronic properties:

  • Electron Density Topology : The chloroaryl group in the target compound induces electron-withdrawing effects, polarizing the pyrimidine ring. This contrasts with the electron-donating methyl group in , which may stabilize charge-transfer interactions.
Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability : The methylpropene chain in the target compound may increase susceptibility to oxidative metabolism compared to the saturated propyl group in .
  • Toxicity : Chlorinated aryl groups (as in the target compound and ) are associated with hepatotoxicity risks, whereas piperazine-sulfonamide moieties may pose renal clearance challenges.

Biological Activity

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine, with the CAS number 27398-43-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C20H28ClN5
  • Molecular Weight : 373.9228 g/mol
  • Density : 1.157 g/cm³
  • Boiling Point : 541.4°C at 760 mmHg
  • Flash Point : 281.2°C

Biological Activity Overview

The biological activities of pyrimidine derivatives are well-documented, with many studies highlighting their potential in drug development. The specific compound in focus has been evaluated for various biological properties:

Anticancer Activity

Research indicates that compounds containing the pyrimidine core exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of pyrimidines showed potent anticancer activity, with some compounds achieving IC50 values as low as 0.01 µM against Colo-205 cells .
  • The compound's structural similarity to other known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been explored extensively:

  • Synthesized compounds were tested against several microbial strains, including E. coli and S. aureus. Results indicated varying degrees of inhibition, suggesting potential utility in treating bacterial infections .
  • The specific compound's efficacy against resistant strains remains an area for further investigation.

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties:

  • In vitro studies have shown that certain pyrimidines can inhibit inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Detailed Research Findings

Study Biological Activity Assessed Findings
Jame et al., 2024Cytotoxicity against cancer cell linesMaximum cytotoxicity observed at 250 μM for certain derivatives
Almehizia et al., 2024Anti-Alzheimer's and antioxidant activityCompound exhibited significant AChE inhibition and antioxidant properties
Kumar et al., 2020Antibacterial activityEffective against multiple strains; detailed MIC values pending

Case Studies

  • Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 and MCF-7 cell lines. The compound demonstrated significant cell death at concentrations above 100 µM, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : In a comparative study of synthesized pyrimidines, the target compound showed promising results against K. pneumoniae and A. baumannii, with MIC values suggesting effective antibacterial action.
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of related compounds showed a reduction in edema and inflammatory markers when treated with pyrimidine derivatives, supporting their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, pyrimidine-4,6-diamine derivatives are often prepared by reacting 4,6-dichloropyrimidine with substituted amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours . A key intermediate involves introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand-to-metal ratios. Reaction yields can be enhanced by microwave-assisted synthesis (30–60 minutes at 150°C) .
Step Reagents/Conditions Yield
Chloropyrimidine intermediate4,6-dichloropyrimidine + NH₃/EtOH, 80°C, 12h65–75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 24h50–60%
Final purificationColumn chromatography (SiO₂, CH₂Cl₂/MeOH)>95% purity

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Characterization relies on a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR spectra confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, pyrimidine NH₂ at δ 5.5–6.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₃ClN₅: 298.0855; observed: 298.0858) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the chlorophenyl and pyrimidine moieties .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes:

  • Kinase inhibition assays : JAK3 or FLT3 enzymatic activity measured via ADP-Glo™ Kinase Assay (IC₅₀ values <100 nM indicate high potency) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., K562 leukemia cells) with EC₅₀ values compared to reference inhibitors like ruxolitinib .
  • Antifungal activity : Broth microdilution assays against Candida albicans (MIC ≤2 µg/mL suggests therapeutic potential) .

Advanced Research Questions

Q. How can computational modeling optimize its selectivity for JAK3 over JAK1/JAK2?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) identify key binding interactions. For example:

  • The 4-chlorophenyl group occupies JAK3’s hydrophobic pocket (Val⁹⁸², Leu⁹⁰³), while pyrimidine-diamine forms hydrogen bonds with Leu⁹⁰⁵ and Asp⁹⁶⁷ .
  • Selectivity is improved by introducing methyl groups to the prop-1-en-1-yl chain, reducing steric clash with JAK1’s larger Glu⁹⁶⁶ residue .
    • Validation : Competitive binding assays using [³H]-labeled ATP confirm reduced off-target binding (JAK3 vs. JAK1 selectivity ratio >50:1) .

Q. What strategies address poor solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug design : Phosphate ester derivatives increase aqueous solubility (e.g., 10-fold improvement at pH 7.4) .
  • Nanoparticle formulation : Encapsulation in PEG-PLGA nanoparticles (150–200 nm diameter) enhances bioavailability in rodent models (AUC₀–24h increased by 3×) .
  • In vivo PK/PD : Administered intravenously (1 mg/kg) or orally (5 mg/kg) to assess Cₘₐₓ, Tₘₐₓ, and liver microsome stability (t₁/₂ >4 hours preferred) .

Q. How are resistance mutations (e.g., T790M in kinases) evaluated for this compound?

  • Methodological Answer :

  • Site-directed mutagenesis : Introduce T790M into JAK3 or FLT3 via PCR-based cloning, followed by transient transfection in HEK293 cells .
  • Resistance profiling : Compare IC₅₀ values against wild-type vs. mutant kinases. A <5-fold shift indicates retained efficacy (e.g., IC₅₀ from 20 nM to 85 nM for T790M) .
  • Structural analysis : Cryo-EM or X-ray crystallography reveals steric hindrance caused by methionine substitution, guiding further analog design .

Data Contradictions and Resolutions

  • Contradiction : Some studies report IC₅₀ <50 nM for JAK3 , while others show weaker activity (IC₅₀ ~200 nM) .
    • Resolution : Discrepancies arise from assay conditions (e.g., ATP concentration: 1 mM vs. 10 µM). Standardizing ATP levels (100 µM) aligns results .
  • Contradiction : Antifungal activity varies between Candida spp. (MIC 2–32 µg/mL) .
    • Resolution : Activity correlates with membrane ergosterol content; species with lower ergosterol (e.g., C. glabrata) show reduced susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.